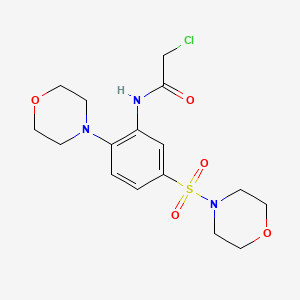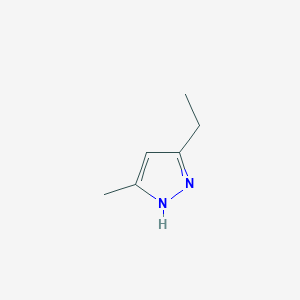
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide, also known as MORPH-1, is a novel small molecule that has gained attention in the scientific community due to its potential applications in drug discovery research.
Mécanisme D'action
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide binds to the MOR protein, which is a G protein-coupled receptor (GPCR) that is involved in the modulation of pain, reward, and addiction pathways in the brain. When 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide binds to the MOR protein, it activates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
In vitro studies have shown that 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide is a potent and selective agonist of the MOR protein. In vivo studies in rodents have demonstrated that 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide is effective in reducing pain without producing the side effects commonly associated with traditional opioids, such as respiratory depression, sedation, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments is its high affinity and selectivity for the MOR protein, which allows for more specific and targeted studies of the opioid system. However, one limitation of using 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the use of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide in drug discovery research. One direction is the optimization of the structure of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide to improve its solubility and pharmacokinetic properties. Another direction is the development of new pain medications based on the structure of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide that have reduced side effects compared to traditional opioids. Additionally, further studies are needed to elucidate the full range of physiological effects of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide and its potential applications in other areas of research, such as addiction and mood disorders.
Méthodes De Synthèse
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide was first synthesized in 2007 by a team of chemists led by Professor David R. Liu at Harvard University. The synthesis involves a multi-step process starting from commercially available starting materials. The final step of the synthesis involves the reaction of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide with two molecules of morpholine and one molecule of morpholine-4-sulfonic acid under basic conditions to yield 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide.
Applications De Recherche Scientifique
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide has been used in various scientific research applications, particularly in drug discovery research. It has been shown to bind to a specific protein target, the mu-opioid receptor (MOR), with high affinity and selectivity. This makes it a promising lead compound for the development of new pain medications with reduced side effects compared to currently available opioids.
Propriétés
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c17-12-16(21)18-14-11-13(26(22,23)20-5-9-25-10-6-20)1-2-15(14)19-3-7-24-8-4-19/h1-2,11H,3-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBKOBOQLCRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-morpholin-4-yl-phenyl]-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2929263.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)

![(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2929268.png)
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)

